molecular formula C3H4F3NO2 B1148245 3,3,3-Trifluoro-l-alanine CAS No. 10065-69-7

3,3,3-Trifluoro-l-alanine

Cat. No.: B1148245
CAS No.: 10065-69-7
M. Wt: 143.06
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Description

Trifluoroalanine, also known as 3,3,3-trifluoroalanine, is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by the presence of three fluorine atoms attached to the alpha carbon of the alanine molecule, making it a fluorinated analog of alanine. The chemical formula for trifluoroalanine is C3H4F3NO2, and it has a molecular weight of approximately 143.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent method. This involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-BBN or DIBAH .

Industrial Production Methods

While specific industrial production methods for trifluoroalanine are not extensively documented, the general approach involves the use of readily available or commercial starting materials, such as trifluoropyruvic esters . The process typically includes steps like the Staudinger reaction and subsequent reduction and hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Trifluoroalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of trifluoroalanine can lead to the formation of various diastereomeric sulfinamides .

Comparison with Similar Compounds

Similar Compounds

    Fluoroalanine: Another fluorinated analog of alanine with similar properties.

    Trifluoromethylalanine: A compound with a trifluoromethyl group attached to the alpha carbon.

    Difluoroalanine: A compound with two fluorine atoms attached to the alpha carbon.

Uniqueness

Trifluoroalanine is unique due to its three fluorine atoms, which impart distinct chemical and biological properties. Its ability to act as a mechanism-based inactivator of specific enzymes sets it apart from other similar compounds .

Biological Activity

3,3,3-Trifluoro-L-alanine (TFA) is a fluorinated analog of the amino acid alanine, characterized by the presence of three fluorine atoms attached to its alpha carbon. This unique structure significantly alters its chemical properties and biological activities compared to non-fluorinated amino acids. This article provides a comprehensive overview of the biological activity of TFA, including its enzymatic interactions, potential applications in imaging, and metabolic pathways.

The chemical formula of this compound is C₃H₄F₃NO₂, with a molecular weight of approximately 143.06 g/mol. The introduction of fluorine atoms enhances its hydrophobicity and alters its interaction with biological systems. Various synthetic methods have been developed to produce TFA, including enzymatic synthesis using alanine dehydrogenases from specific bacterial strains .

Enzymatic Inhibition

TFA has been identified as a mechanism-based inactivator of several enzymes. Notably, it inhibits Escherichia coli tryptophan indole-lyase and tryptophan synthase due to its structural similarity to natural amino acids, allowing it to effectively interfere with enzymatic processes. The inhibition mechanism is particularly relevant for understanding how TFA can modulate metabolic pathways in bacteria.

Table 1: Enzymatic Inhibition by TFA

EnzymeOrganismMechanism of Inhibition
Tryptophan Indole-lyaseE. coliCompetitive inhibition via structural mimicry
Tryptophan SynthaseE. coliMechanism-based inactivation

Incorporation into Bacterial Structures

Research has shown that TFA can be incorporated into bacterial peptidoglycan structures. This incorporation suggests potential applications in imaging bacterial infections, as TFA exhibits stability in serum and poor substrate activity for mammalian d-amino acid oxidase . Its ability to act as a tracer could be valuable for distinguishing between live and heat-killed bacteria in clinical settings.

Imaging Applications

Recent studies have explored the use of TFA as a tracer for positron emission tomography (PET) imaging. A specific derivative, d-[^18F]-CF₃-ala, demonstrated high uptake in various Gram-negative pathogens such as E. coli and Klebsiella pneumoniae, making it a promising candidate for imaging bacterial infections . The tracer showed low background signals in non-infected tissues, enhancing its specificity for infection detection.

Table 2: Imaging Characteristics of d-[^18F]-CF₃-ala

PathogenUptake LevelBackground Signal
E. coliHighLow (<2% ID/g)
Klebsiella pneumoniaeSignificantLow (<2% ID/g)
Enterococcus faecalisModerateLow (<2% ID/g)

Case Studies

  • In Vivo Imaging : In murine models of bacterial infection, d-[^18F]-CF₃-ala accumulated at sites of live bacterial inoculation while showing minimal uptake at sites with heat-killed bacteria. This finding supports its potential utility in differentiating between active infections and sterile inflammation .
  • Metabolic Pathway Studies : Investigations into the metabolic pathways involving TFA revealed that it could influence various biochemical processes within bacteria, potentially altering their growth patterns and resistance mechanisms .

Properties

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQKIDUCWWIBW-PVQJCKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938535
Record name 3,3,3-Trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17463-43-3, 127127-25-7
Record name 3,3,3-Trifluoroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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